![molecular formula C12H17N3O4S B7434770 N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7434770.png)
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide, also known as NE-100, is a selective sigma-1 receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The sigma-1 receptor is involved in the regulation of calcium signaling, ion channels, and neurotransmitter release. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to inhibit the activation of the sigma-1 receptor, which leads to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has neuroprotective effects by reducing oxidative stress and inhibiting the activation of glial cells. Additionally, N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without affecting other cellular processes. However, one of the limitations of using N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide. One area of research is the potential use of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to understand the mechanism of action of N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide and to optimize its pharmacokinetic properties.
Synthesemethoden
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide can be synthesized using a simple three-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylpyrrolidine to form N-ethyl-4-chlorobenzenesulfonamide. The second step involves the nitration of N-ethyl-4-chlorobenzenesulfonamide using nitric acid and sulfuric acid to form N-ethyl-3-nitro-4-chlorobenzenesulfonamide. The final step involves the reduction of N-ethyl-3-nitro-4-chlorobenzenesulfonamide using palladium on carbon and hydrogen gas to form N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-20(18,19)10-5-6-11(12(9-10)15(16)17)14-7-3-4-8-14/h5-6,9,13H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXSOWQRWUFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-nitro-4-pyrrolidin-1-ylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.